molecular formula C6H10N2O3 B12213317 3-Amino-3-carbamoyl-acrylic acid ethyl ester

3-Amino-3-carbamoyl-acrylic acid ethyl ester

Cat. No.: B12213317
M. Wt: 158.16 g/mol
InChI Key: SHFAJAQIEQBSTB-ARJAWSKDSA-N
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Description

3-Amino-3-carbamoyl-acrylic acid ethyl ester is an organic compound with a unique structure that includes an amino group, a carbamoyl group, and an acrylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-carbamoyl-acrylic acid ethyl ester typically involves the reaction of ethyl acrylate with an appropriate amine and a carbamoylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-carbamoyl-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Amino-3-carbamoyl-acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-carbamoyl-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-carbamoyl-propionic acid ethyl ester
  • 3-Amino-3-carbamoyl-butyric acid ethyl ester

Uniqueness

3-Amino-3-carbamoyl-acrylic acid ethyl ester is unique due to its specific structure, which includes an acrylic acid ester moiety

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

ethyl (Z)-3,4-diamino-4-oxobut-2-enoate

InChI

InChI=1S/C6H10N2O3/c1-2-11-5(9)3-4(7)6(8)10/h3H,2,7H2,1H3,(H2,8,10)/b4-3-

InChI Key

SHFAJAQIEQBSTB-ARJAWSKDSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)N)\N

Canonical SMILES

CCOC(=O)C=C(C(=O)N)N

Origin of Product

United States

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